1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI)
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Overview
Description
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzo[b][1,4]dioxine, featuring an amino group at the 6th position and a carboxylate ester group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly (ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Uniqueness
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is unique due to the presence of both an amino group and a carboxylate ester group on the benzo[b][1,4]dioxine core. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
179262-62-5 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.201 |
IUPAC Name |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)8-6(11)2-3-7-9(8)15-5-4-14-7/h2-3H,4-5,11H2,1H3 |
InChI Key |
RXXFFQMYQXTBHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1OCCO2)N |
Synonyms |
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) |
Origin of Product |
United States |
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